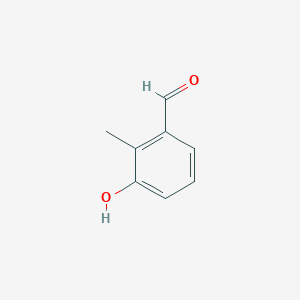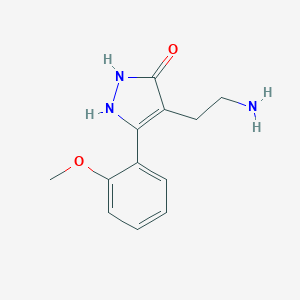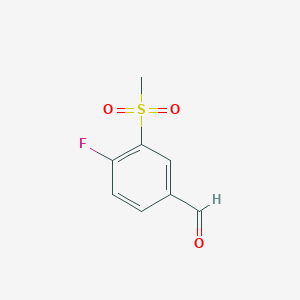
Benzyl-3-tosyloxyazet-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-tosyloxyazetidine-1-carboxylate is a chemical compound with the molecular formula C18H19NO5S and a molecular weight of 361.41 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzyl ester and a tosylate group. This compound is primarily used as a building block in organic synthesis and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-tosyloxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl 3-tosyloxyazetidine-1-carboxylate can be synthesized through a multi-step process involving the following key steps:
Formation of Azetidine Ring: The azetidine ring can be formed by cyclization of appropriate precursors under basic conditions.
Introduction of Tosylate Group: The hydroxyl group on the azetidine ring is converted to a tosylate group using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Esterification: The carboxyl group is esterified with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of Benzyl 3-tosyloxyazetidine-1-carboxylate typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-tosyloxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Tosylation: Tosyl chloride (TsCl) and pyridine.
Esterification: Benzyl alcohol and a catalyst such as sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous acid or base.
Major Products Formed
Nucleophilic Substitution: Substituted azetidines.
Reduction: Benzyl 3-hydroxyazetidine-1-carboxylate.
Hydrolysis: Benzyl 3-hydroxyazetidine-1-carboxylic acid.
Wirkmechanismus
The mechanism of action of Benzyl 3-tosyloxyazetidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 3-azidoazetidine-1-carboxylate
- Benzyl 3-chloroazetidine-1-carboxylate
Uniqueness
Benzyl 3-tosyloxyazetidine-1-carboxylate is unique due to the presence of the tosylate group, which makes it a versatile intermediate for further chemical modifications. This compound’s reactivity and stability make it a valuable tool in synthetic organic chemistry.
Eigenschaften
IUPAC Name |
benzyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-14-7-9-17(10-8-14)25(21,22)24-16-11-19(12-16)18(20)23-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFVAHLDZVELFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)








![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)


